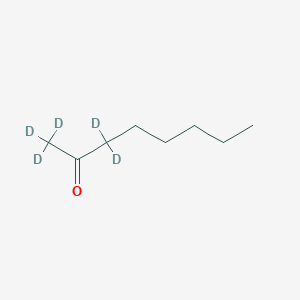

Octan-2-one-d5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C8H16O |

|---|---|

Molekulargewicht |

133.24 g/mol |

IUPAC-Name |

1,1,1,3,3-pentadeuteriooctan-2-one |

InChI |

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h3-7H2,1-2H3/i2D3,7D2 |

InChI-Schlüssel |

ZPVFWPFBNIEHGJ-RCIWAKOPSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C(=O)C([2H])([2H])CCCCC |

Kanonische SMILES |

CCCCCCC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

"Octan-2-one-d5" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on Octan-2-one-d5, a deuterated stable isotope of octan-2-one. This document is intended for professionals in research and development who require precise data for analytical applications, particularly in mass spectrometry-based quantification.

Core Chemical Data

The integration of stable isotopes into molecules is a critical technique in analytical chemistry, offering a robust method for quantification and tracer studies. This compound, specifically 2-Octanone-1,1,1,3,3-d5, is a valuable internal standard for the analysis of its non-deuterated counterpart and other related ketones.

For clarity and ease of comparison, the fundamental quantitative data for this compound is summarized in the table below.

| Parameter | Value | Reference |

| Chemical Name | 2-Octanone-1,1,1,3,3-d5 | [1] |

| Synonyms | This compound, n-Hexyl methyl ketone-d5 | [1][2] |

| CAS Number | 17827-52-0 | [1][2] |

| Molecular Weight | 133.24 g/mol | |

| Isotopic Enrichment | ≥98 atom % D | |

| Chemical Purity | ≥98% |

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analysis using mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC). Below is a generalized experimental protocol for its use.

Objective: To quantify the concentration of non-deuterated octan-2-one in a sample matrix using GC-MS and this compound as an internal standard.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of non-deuterated octan-2-one at a known high concentration in a suitable solvent (e.g., methanol, acetonitrile).

-

Prepare a stock solution of this compound at a known high concentration in the same solvent.

-

Create a series of calibration standards by spiking a blank matrix with varying concentrations of the non-deuterated octan-2-one stock solution.

-

To each calibration standard and the unknown sample, add a fixed concentration of the this compound internal standard stock solution.

-

-

Sample Preparation:

-

Extract the analyte and internal standard from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction).

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject a small volume of the prepared sample onto a GC column suitable for the separation of volatile ketones.

-

Use a temperature gradient to elute the compounds.

-

The mass spectrometer should be operated in selected ion monitoring (SIM) mode.

-

Monitor specific ions for both the non-deuterated octan-2-one and this compound. The mass difference of 5 Da allows for their distinct detection.

-

-

Data Analysis:

-

Integrate the peak areas for the selected ions of both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the non-deuterated octan-2-one in the calibration standards.

-

Determine the concentration of octan-2-one in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for using a deuterated internal standard in a quantitative mass spectrometry experiment.

References

Spectroscopic data for "Octan-2-one-d5" (NMR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of Octan-2-one-d5

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for this compound. This deuterated ketone serves as a critical internal standard in quantitative analyses, leveraging the unique properties of its deuterium labels for enhanced accuracy in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While experimentally-derived spectra for this specific compound are not widely published, this document outlines the expected spectroscopic characteristics and provides detailed, generalized protocols for its analysis.

Compound Overview

This compound, with the chemical formula C₈H₁₁D₅O, is a stable isotope-labeled version of the naturally occurring octan-2-one. The strategic placement of five deuterium atoms on the acetyl and adjacent methylene groups provides a distinct mass shift, making it an ideal internal standard for quantifying the unlabeled analog in complex matrices.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonym | n-Hexyl methyl ketone-d5 |

| CAS Number | 17827-52-0 |

| Molecular Formula | C₈H₁₁D₅O |

| Molecular Weight | 133.24 g/mol |

| Primary Application | Internal standard for NMR and MS analysis |

Spectroscopic Data

The following tables present the predicted quantitative data for the NMR and MS analysis of this compound, based on the known structure and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.41 | Triplet | 2H | -CH ₂-C(O)- |

| ~ 1.55 | Quintet | 2H | -CH₂-CH ₂-C(O)- |

| ~ 1.29 | Multiplet | 4H | -(CH ₂)₂-CH₃ |

| ~ 0.88 | Triplet | 3H | -CH ₃ |

Note: The signals corresponding to the deuterated positions (-CD₂- and -CD₃) will not be observed in the ¹H NMR spectrum.

Table 3: Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~ 209 | C =O |

| ~ 43.8 | -C H₂-C(O)- |

| ~ 31.5 | -C H₂-CH₂-C(O)- |

| ~ 28.8 | -(C H₂)₂-CH₃ |

| ~ 22.5 | -C H₂-CH₃ |

| ~ 14.0 | -C H₃ |

Note: Carbons bonded to deuterium will exhibit splitting patterns due to C-D coupling and will have significantly reduced signal intensity in a standard ¹³C NMR spectrum.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation Data

| Predicted m/z | Interpretation |

| 133.24 | Molecular Ion [M]⁺ |

| 118.21 | Loss of a methyl radical (•CH₃) |

| 88.10 | Fragment from McLafferty rearrangement |

| 71.08 | Alpha-cleavage (loss of •C₄H₉) |

| 46.06 | Acetyl-d₃ cation [CD₃C(O)]⁺ |

Note: The fragmentation pattern can vary based on the ionization technique employed.

Experimental Protocols

The following sections detail the generalized experimental procedures for the spectroscopic analysis of deuterated ketones like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the steps for acquiring high-quality NMR spectra for structural confirmation and purity analysis.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of Chloroform-d, CDCl₃).

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrumental Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Engage the deuterium lock on the solvent's deuterium signal to stabilize the magnetic field.

-

Perform shimming of the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the signals of the non-deuterated protons.

-

Acquire a ¹³C NMR spectrum to identify the carbon skeleton.

-

Optionally, acquire a ²H NMR spectrum to confirm the locations of the deuterium labels.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) signals.

-

Perform phase and baseline corrections to the resulting spectra.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the residual solvent peak or an internal standard.

-

Mass Spectrometry (MS) Protocol

This protocol describes the general procedure for determining the molecular weight and fragmentation pattern of the compound.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL.

-

-

Instrumental Setup:

-

Select the appropriate ionization method, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Set the parameters for the ion source, mass analyzer, and detector.

-

Calibrate the instrument using a known standard to ensure mass accuracy.

-

-

Data Acquisition:

-

Introduce the prepared sample into the mass spectrometer, either via direct infusion or through a chromatographic system (GC or LC).

-

Acquire the mass spectrum across a relevant mass-to-charge (m/z) range.

-

-

Data Analysis:

-

Identify the molecular ion peak corresponding to the mass of this compound.

-

Analyze the observed fragmentation pattern and compare it with the predicted fragmentation to confirm the compound's structure.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: A streamlined workflow for NMR analysis.

Caption: A generalized workflow for MS analysis.

An In-Depth Technical Guide to the Stability, Storage, and Safety of Octan-2-one-d5

This guide provides comprehensive technical information on the stability, storage, and safety of Octan-2-one-d5, a deuterated analog of the aliphatic ketone, 2-octanone. The information presented herein is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. While specific stability data for the deuterated form is limited, this guide leverages extensive data available for its non-labeled counterpart, 2-octanone, as the isotopic labeling is not expected to significantly alter its fundamental chemical stability, storage requirements, or safety profile.

Chemical Stability

This compound is a stable liquid under standard ambient conditions, including room temperature and in the absence of light.[1] Its stability is largely governed by the reactivity of the ketone functional group.

General Stability Profile:

-

Thermal Stability: The compound is stable at ambient temperatures. However, heating should be avoided as it can lead to increased vapor pressure and the formation of explosive vapor-air mixtures. Upon heating to decomposition, it may emit acrid smoke and irritating fumes.[1]

-

Hydrolytic Stability: Ketones are generally stable against hydrolysis under neutral pH conditions. In strongly acidic or basic conditions, acid- or base-catalyzed reactions can occur, though ketones are less reactive than esters or amides in this regard.

-

Oxidative Stability: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances can lead to vigorous and potentially violent reactions.

Incompatibilities: To maintain the integrity and safety of this compound, contact with the following should be avoided:

-

Strong Oxidizing Agents: Can cause violent reactions.

-

Strong Reducing Agents: May react with the ketone functional group.

-

Strong Bases: Can catalyze condensation reactions.

Storage and Handling

Proper storage and handling are crucial for maintaining the quality and ensuring the safety of personnel working with this compound.

Recommended Storage Conditions

The following table summarizes the recommended storage conditions for this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. | To minimize evaporation and reduce the risk of forming flammable vapor concentrations. |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place. | To prevent contamination from moisture and atmospheric components, and to avoid the accumulation of flammable vapors. |

| Light | Protect from light. | To prevent potential photodegradation. |

| Inert Gas | Not generally required for routine storage. | The compound is stable in air under recommended conditions. |

Handling Procedures

The following workflow outlines the general procedures for the safe handling of this compound in a laboratory setting.

Caption: General workflow for the safe laboratory handling of this compound.

Safety Information

This compound should be handled with care, adhering to standard laboratory safety practices. The safety information for its non-deuterated analog, 2-octanone, is directly applicable.

Hazard Identification

The primary hazards associated with this compound are summarized in the table below.

| Hazard Class | GHS Classification | Precautionary Statements |

| Flammability | Flammable liquid and vapor (H226) | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use explosion-proof equipment. |

| Acute Toxicity | Harmful in contact with skin (H312) | Wear protective gloves and eye/face protection. |

| Aquatic Hazard | Harmful to aquatic life with long lasting effects (H412) | Avoid release to the environment. |

First Aid Measures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. As a flammable liquid, it should be collected in a designated solvent waste container. Do not mix with incompatible waste streams.

Experimental Protocols: Forced Degradation Study

To assess the intrinsic stability of a compound and develop stability-indicating analytical methods, a forced degradation study is often performed. The following is a representative protocol for a forced degradation study of this compound, based on general guidelines for such studies.

Objective

To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify potential degradation products.

Materials and Methods

-

Test Substance: this compound

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade water, Acetonitrile.

-

Instrumentation: HPLC with a UV detector or Mass Spectrometer, pH meter, calibrated oven, photostability chamber.

Experimental Workflow

Caption: Workflow for a forced degradation study of this compound.

Representative Quantitative Data

The following table presents hypothetical but representative results from a forced degradation study of a simple aliphatic ketone, illustrating the type of data that would be generated.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | < 5% | Not significant |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 10-15% | Aldol condensation products |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | 5-10% | Carboxylic acids, shorter-chain ketones |

| Thermal | Dry Heat | 48 hours | 80°C | < 5% | Not significant |

| Photolytic | ICH Q1B | - | - | 5-10% | Norrish type I & II products |

Note: This data is illustrative and not based on actual experimental results for this compound.

Conclusion

This compound is a chemically stable compound under recommended storage conditions. Its primary hazards are flammability and potential harm upon skin contact. Adherence to standard laboratory safety protocols, including proper storage in a cool, dry, well-ventilated area away from ignition sources and incompatible materials, is essential for its safe handling and to maintain its chemical integrity. Forced degradation studies, as outlined in this guide, can provide a deeper understanding of its stability profile and are crucial for the development of stability-indicating analytical methods in regulated environments.

References

Commercial Availability and Application of Octan-2-one-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Octan-2-one-d5, a deuterated stable isotope-labeled compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require this compound for their work, particularly in quantitative analysis using mass spectrometry. This document outlines key suppliers, their product specifications, and a detailed, generalized experimental protocol for its application as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS).

Commercial Suppliers and Product Specifications

This compound is a specialized chemical and its availability is primarily limited to companies that focus on stable isotope-labeled compounds. Our research has identified two key commercial suppliers: C/D/N Isotopes and MedChemExpress. The quantitative data for their offerings are summarized in the table below for easy comparison.

| Supplier | Catalog Number | Available Quantities | Isotopic Enrichment | Chemical Purity | Price (USD) | Availability |

| C/D/N Isotopes | D-8349 | 0.25 g, 0.5 g, 1 g | 98 atom % D[1] | 98%[1] | $265 (0.25g), $447 (0.5g), $747 (1g) | In Stock[1] |

| MedChemExpress | HY-W010409S | Request Quote | Not specified | Not specified | Request Quote | Request Quote |

Note: Pricing and availability from MedChemExpress for this compound require a direct quote from the supplier. The information for C/D/N Isotopes is based on their publicly available data. Prices are subject to change and may not include shipping and handling fees.

Experimental Protocol: Use of this compound as an Internal Standard in GC-MS Analysis

Deuterated compounds like this compound are ideal internal standards for GC-MS based quantification of their non-deuterated counterparts. The following is a detailed, generalized protocol for the use of this compound as an internal standard for the quantification of Octan-2-one in a given sample matrix. This protocol is based on established methodologies for using stable isotope-labeled internal standards in GC-MS analysis.[2][3]

Materials

-

This compound (Internal Standard)

-

Octan-2-one (Analyte Standard)

-

High-purity solvent (e.g., methanol, hexane, suitable for both analyte and standard)

-

Sample matrix (e.g., biological fluid, environmental extract)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)

Preparation of Standard Solutions

-

Primary Stock Solution of this compound (Internal Standard): Accurately weigh a known amount of this compound and dissolve it in a precise volume of high-purity solvent to create a stock solution of a known concentration (e.g., 1 mg/mL).

-

Primary Stock Solution of Octan-2-one (Analyte): Similarly, prepare a primary stock solution of the non-deuterated Octan-2-one.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary analyte stock solution. Each of these working standards should be spiked with a constant, known concentration of the this compound internal standard from its primary stock solution. This creates a calibration curve with a fixed amount of internal standard in each point.

Sample Preparation

-

Accurately measure a known volume or weight of the sample to be analyzed.

-

Spike the sample with the same constant, known amount of the this compound internal standard as used in the calibration standards.

-

Perform any necessary extraction or clean-up procedures to isolate the analyte of interest from the sample matrix. This may include liquid-liquid extraction, solid-phase extraction, or other appropriate methods.

-

The final extracted sample should be in a solvent compatible with the GC-MS system.

GC-MS Analysis

-

Instrument Setup:

-

Injection Port: Set to a temperature suitable for the volatilization of Octan-2-one without degradation (e.g., 250°C).

-

Carrier Gas: Use an inert gas like Helium at a constant flow rate.

-

Oven Temperature Program: Develop a temperature program that provides good chromatographic separation of Octan-2-one from other components in the sample matrix. A typical program might start at a low temperature, ramp up to a higher temperature, and hold for a period.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Set the MS to acquire data in either full scan mode to identify characteristic ions or in selected ion monitoring (SIM) mode for higher sensitivity and specificity.

-

-

Data Acquisition:

-

Inject a fixed volume of each calibration standard and the prepared sample into the GC-MS system.

-

For SIM mode, monitor at least two characteristic ions for both Octan-2-one and this compound. For the deuterated standard, the molecular ion will be shifted by +5 m/z units compared to the non-deuterated analyte.

-

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas of the selected ions for both the analyte (Octan-2-one) and the internal standard (this compound) in each chromatogram.

-

Calibration Curve Construction: For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the known concentration of the analyte in each standard to generate a calibration curve.

-

Quantification of the Analyte in the Sample: Calculate the peak area ratio of the analyte to the internal standard in the sample chromatogram. Use the equation of the calibration curve to determine the concentration of Octan-2-one in the sample.

Visualizations

Procurement Workflow for Deuterated Standards

The following diagram illustrates a typical workflow for procuring a specialized deuterated standard like this compound.

Caption: A typical workflow for procuring a deuterated standard.

Factors Influencing Supplier Selection

The choice of a supplier for a critical research chemical is dependent on several factors. The following diagram illustrates the logical relationships between these factors.

Caption: Key factors influencing the selection of a chemical supplier.

References

Literature review on the applications of "Octan-2-one-d5"

An In-depth Technical Guide on the Applications of Octan-2-one-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated isotopologue of 2-octanone, a naturally occurring methyl ketone. The replacement of five hydrogen atoms with deuterium atoms at positions 1 and 3 imparts unique properties to the molecule, making it a valuable tool in various scientific disciplines. This technical guide provides a comprehensive overview of the primary applications of this compound, with a focus on its use as an internal standard in analytical chemistry and its role in drug discovery and metabolic research. While specific studies on this compound are limited, this guide extrapolates its applications from the well-established principles of deuterated compounds.

Core Applications

The utility of this compound stems from the mass difference between hydrogen and deuterium, which allows for its differentiation from the non-deuterated form in mass spectrometry, and the kinetic isotope effect, which can alter the rate of chemical reactions involving the cleavage of carbon-deuterium bonds.

Internal Standard for Quantitative Analysis

One of the most common applications of deuterated compounds is as internal standards in quantitative analysis using mass spectrometry (MS) coupled with chromatographic techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC).[1]

Principle: An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency but is distinguishable by its mass.[1] this compound serves as an excellent internal standard for the quantification of 2-octanone for the following reasons:

-

Similar Physicochemical Properties: Its boiling point, polarity, and chromatographic retention time are nearly identical to that of 2-octanone, ensuring that it behaves similarly during sample extraction, cleanup, and analysis.

-

Mass Differentiation: The mass difference of +5 amu (atomic mass units) allows for easy differentiation from the endogenous 2-octanone by the mass spectrometer.

-

Correction for Matrix Effects and Variability: By adding a known concentration of this compound to a sample, it is possible to accurately quantify the amount of 2-octanone present by comparing the signal intensities of the two compounds. This corrects for any loss of analyte during sample preparation and for fluctuations in instrument performance.[1]

Data Presentation: Illustrative Example of a Calibration Curve for 2-Octanone Quantification using this compound as an Internal Standard

| Concentration of 2-Octanone (ng/mL) | Peak Area of 2-Octanone | Peak Area of this compound (Constant Concentration) | Ratio of Peak Areas (Analyte/IS) |

| 1 | 1,250 | 50,000 | 0.025 |

| 5 | 6,300 | 50,500 | 0.125 |

| 10 | 12,600 | 50,200 | 0.251 |

| 25 | 31,500 | 50,100 | 0.629 |

| 50 | 63,000 | 49,800 | 1.265 |

| 100 | 125,000 | 50,300 | 2.485 |

Role in Drug Discovery and Pharmacokinetic Studies

Deuteration of drug candidates is a strategy employed to enhance their pharmacokinetic properties.[2][3] This is primarily due to the Kinetic Isotope Effect (KIE) , where the greater mass of deuterium results in a stronger C-D bond compared to a C-H bond, making the C-D bond more resistant to enzymatic cleavage.

Principle of the Kinetic Isotope Effect:

-

Metabolic oxidation of C-H bonds is a common pathway for drug metabolism, often mediated by cytochrome P450 enzymes.

-

The rate-limiting step in these reactions is frequently the cleavage of a C-H bond.

-

Replacing a metabolically labile C-H bond with a C-D bond can significantly slow down the rate of metabolism.

Potential Applications in Drug Development:

-

Improved Metabolic Stability: If a therapeutic agent contains a 2-octanone moiety that is susceptible to metabolic oxidation at the α-positions to the carbonyl group, deuteration at these sites (as in 2-Octanone-1,1,1,3,3-d5) could decrease the rate of metabolism.

-

Increased Drug Half-Life: A slower rate of metabolism can lead to a longer plasma half-life of the drug, which may allow for reduced dosing frequency.

-

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of reactive or toxic metabolites. By slowing down a particular metabolic pathway, deuteration can reduce the formation of such harmful byproducts.

-

Metabolic Pathway Elucidation: this compound can be used as a tracer to study the metabolic fate of 2-octanone or molecules containing this substructure. By analyzing the mass spectra of metabolites, researchers can identify the fragments that retain the deuterium label, thereby mapping the metabolic pathway.

Experimental Protocols

General Protocol for the Quantification of 2-Octanone in a Food Matrix using GC-MS and this compound as an Internal Standard

This protocol is a generalized example and would require optimization for specific matrices.

-

Sample Preparation:

-

Homogenize a known weight of the food sample.

-

Spike the homogenized sample with a known amount of this compound solution.

-

Perform extraction of volatile compounds using a suitable technique, such as solid-phase microextraction (SPME) or solvent extraction.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column for volatile compound analysis (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

For 2-Octanone (analyte): m/z corresponding to characteristic fragments (e.g., 43, 58, 71, 113).

-

For this compound (internal standard): m/z corresponding to the deuterated fragments (e.g., 46, 62, 74, 118).

-

-

-

-

Data Analysis:

-

Integrate the peak areas for the selected ions of both 2-octanone and this compound.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of 2-octanone in the sample by using a calibration curve prepared with known concentrations of 2-octanone and a constant concentration of the internal standard.

-

General Protocol for the Synthesis of α-Deuterated Ketones

This protocol describes a general method for deuterium exchange at the α-position of a ketone.

-

Reaction Setup:

-

Dissolve the ketone (e.g., 2-octanone) in a suitable solvent such as methanol-d4 (CD3OD) or a mixture of an inert solvent and deuterium oxide (D2O).

-

Add a catalytic amount of a base (e.g., sodium deuteroxide, NaOD) or an acid (e.g., deuterated sulfuric acid, D2SO4).

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction time will depend on the ketone's reactivity and the catalyst used.

-

Monitor the progress of the deuteration by taking small aliquots and analyzing them by GC-MS to determine the degree of deuterium incorporation.

-

-

Work-up and Purification:

-

Once the desired level of deuteration is achieved, neutralize the reaction mixture.

-

Extract the deuterated ketone with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure.

-

Purify the resulting deuterated ketone by distillation or column chromatography if necessary.

-

Visualizations

References

The Gold Standard: A Technical Guide to Octan-2-one-d5 as a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly in the fields of environmental monitoring, food science, and drug development, the accuracy and reliability of measurements are paramount. The use of internal standards is a cornerstone of achieving this precision, and among these, deuterated compounds stand out for their exceptional performance in mass spectrometry-based methods. This technical guide provides an in-depth exploration of Octan-2-one-d5, a deuterated analog of the volatile organic compound (VOC) 2-octanone, and its application as an internal standard.

The Principle of Deuterated Internal Standards

In analytical chemistry, an internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument.

Deuterated internal standards, such as this compound, are considered the "gold standard" for several reasons:

-

Similar Physicochemical Properties: The substitution of hydrogen with its heavier isotope, deuterium, results in a molecule with nearly identical physical and chemical properties to the unlabeled analyte. This ensures that the internal standard behaves similarly to the analyte during all stages of the analytical process, including extraction, derivatization, and chromatography.

-

Co-elution with Analyte: Due to their similar properties, deuterated standards co-elute with the target analyte in chromatographic separations. This is crucial for correcting matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix.

-

Distinct Mass-to-Charge Ratio (m/z): The mass difference between the deuterated standard and the analyte allows for their simultaneous detection and quantification by a mass spectrometer without spectral overlap.

The use of a deuterated internal standard significantly improves the accuracy and precision of quantitative methods by normalizing for variations that can occur throughout the analytical workflow.

Caption: The role of this compound in correcting for analytical variability.

Physicochemical Properties

Understanding the physical and chemical properties of both the analyte (2-octanone) and the internal standard (this compound) is essential for method development.

| Property | 2-Octanone | This compound |

| Synonyms | Methyl hexyl ketone, n-Hexyl methyl ketone | 2-Octanone-1,1,1,3,3-d5 |

| CAS Number | 111-13-7 | 17827-52-0 |

| Molecular Formula | C₈H₁₆O | C₈H₁₁D₅O |

| Molecular Weight | 128.21 g/mol | 133.24 g/mol |

| Boiling Point | 173 °C | Not specified, expected to be very similar to 2-octanone |

| Melting Point | -16 °C | Not specified, expected to be very similar to 2-octanone |

| Density | 0.819 g/mL at 25 °C | Not specified, expected to be slightly higher than 2-octanone |

| Isotopic Enrichment | Not Applicable | ≥98 atom % D |

| Chemical Purity | Not Applicable | ≥98% |

Synthesis of this compound

While several methods exist for the synthesis of deuterated ketones, a common approach involves the use of deuterated starting materials or reagents. A plausible synthetic route for this compound is the Grignard reaction between pentylmagnesium bromide and deuterated acetic acid, followed by oxidation of the resulting deuterated 2-octanol.

Caption: A potential synthetic pathway for the preparation of this compound.

A general experimental protocol for a similar synthesis is outlined below. Note: This is a representative procedure and may require optimization.

Protocol: Synthesis of a Deuterated Ketone via Grignard Reaction and Oxidation

-

Grignard Reaction:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.

-

Add a small amount of 1-bromopentane to initiate the reaction.

-

Once the reaction starts, add the remaining 1-bromopentane dissolved in anhydrous diethyl ether dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of acetic acid-d4 in anhydrous diethyl ether via the dropping funnel.

-

After the addition, allow the mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-octanol-d5.

-

-

Oxidation:

-

Dissolve the crude 2-octanol-d5 in dichloromethane.

-

Add pyridinium chlorochromate (PCC) in one portion.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Experimental Protocol for Quantification of Volatile Organic Compounds using this compound

The following is a generalized experimental protocol for the quantification of a target volatile organic compound (e.g., 2-heptanone) in a water matrix using headspace gas chromatography-mass spectrometry (HS-GC-MS) with this compound as the internal standard.

Caption: A typical workflow for the analysis of VOCs using HS-GC-MS.

4.1. Materials and Reagents

-

This compound: (Isotopic Enrichment ≥98 atom % D, Chemical Purity ≥98%)

-

Target Analyte(s): e.g., 2-Heptanone (analytical standard grade)

-

Methanol: HPLC or GC grade

-

Deionized Water: High purity

-

Sodium Chloride: Analytical grade

-

Headspace Vials: 20 mL with PTFE/silicone septa

-

Microsyringes

4.2. Preparation of Standard Solutions

-

Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

-

Analyte Stock Solution: Prepare a stock solution of the target analyte(s) in methanol at a known concentration (e.g., 1000 µg/mL).

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into a series of headspace vials containing a fixed volume of deionized water and a constant amount of the IS stock solution. This will create a calibration curve with varying analyte concentrations and a constant internal standard concentration.

4.3. Sample Preparation

-

Place a fixed volume of the water sample (e.g., 5 mL) into a 20 mL headspace vial.

-

Add a known amount of sodium chloride (e.g., 1 g) to the vial to increase the partitioning of the volatile analytes into the headspace.

-

Spike the sample with a known volume of the IS stock solution to achieve a final concentration similar to the expected concentration of the analyte.

-

Immediately seal the vial with a PTFE/silicone septum and cap.

4.4. HS-GC-MS Analysis

The following table provides typical instrument parameters. These may need to be optimized for the specific instrument and application.

| Parameter | Setting |

| Headspace Autosampler | |

| Incubation Temperature | 80 °C |

| Incubation Time | 20 minutes |

| Syringe Temperature | 90 °C |

| Injection Volume | 1 mL |

| Gas Chromatograph | |

| Injection Port Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Oven Temperature Program | Initial: 40 °C (hold for 2 min), Ramp: 10 °C/min to 200 °C, hold for 5 min |

| Mass Spectrometer | |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions to Monitor | |

| Target Analyte (e.g., 2-Heptanone) | m/z 43, 58, 114 |

| This compound | m/z 46, 61, 133 |

4.5. Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas of the quantifier ions for both the target analyte and this compound in the chromatograms of the calibration standards and the samples.

-

Calibration Curve: For the calibration standards, calculate the response factor (RF) for each concentration level using the following formula: RF = (Area of Analyte / Area of IS) / (Concentration of Analyte / Concentration of IS) Then, plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Perform a linear regression to obtain the equation of the calibration curve (y = mx + c) and the correlation coefficient (R²).

-

Quantification of Analyte in Samples: Using the integrated peak areas of the analyte and the internal standard from the sample chromatograms, calculate the concentration of the analyte in the sample using the calibration curve.

Conclusion

This compound serves as an excellent internal standard for the accurate and precise quantification of 2-octanone and other structurally similar volatile organic compounds by GC-MS. Its physicochemical properties, which closely mimic those of the unlabeled analyte, allow it to effectively compensate for variations in sample preparation and instrument analysis. The detailed methodologies provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to implement robust and reliable quantitative analytical methods in their respective fields. The use of deuterated internal standards like this compound is a critical component in generating high-quality, defensible data.

An In-Depth Technical Guide to the Physical and Chemical Differences Between Octan-2-one-d5 and Octan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical distinctions between octan-2-one and its deuterated isotopologue, octan-2-one-d5. While structurally similar, the substitution of five hydrogen atoms with deuterium in this compound introduces subtle yet significant changes in its physicochemical properties and reactivity, primarily due to the kinetic isotope effect. These differences are of paramount importance in various scientific disciplines, particularly in drug discovery and development, where deuterated compounds are increasingly utilized to enhance pharmacokinetic profiles and as internal standards for quantitative bioanalysis. This document details these differences through comparative data, outlines experimental protocols for their synthesis and characterization, and illustrates key concepts with diagrams to provide a thorough resource for researchers and professionals in the field.

Introduction: The Significance of Deuteration

Deuterium (²H or D), a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (¹H). This seemingly minor alteration can have a profound impact on the chemical and physical properties of a molecule. The replacement of hydrogen with deuterium, known as deuteration, is a strategic tool in medicinal chemistry and analytical sciences.[1][2]

The primary driver of the differences between a deuterated and a non-deuterated compound is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[3][4] Consequently, reactions that involve the cleavage of a C-H bond will proceed at a slower rate when a C-D bond is present at that position. This phenomenon has significant implications for drug metabolism, often leading to a reduced rate of metabolic breakdown and an extended half-life of the drug.[5]

Furthermore, the distinct mass of deuterium makes deuterated compounds invaluable as internal standards in quantitative mass spectrometry, enabling highly accurate and precise measurements. This guide will explore these aspects in the context of octan-2-one and this compound.

Physical and Chemical Properties: A Comparative Analysis

While the macroscopic physical properties of octan-2-one and this compound are largely similar, subtle differences arise from the isotopic substitution. The following table summarizes the key physicochemical properties of octan-2-one. For this compound, many of these properties are not experimentally determined but are expected to be very close to its non-deuterated counterpart. The most significant difference lies in the molecular weight.

| Property | Octan-2-one | This compound | Reference(s) |

| Molecular Formula | C₈H₁₆O | C₈H₁₁D₅O | |

| Molecular Weight | 128.21 g/mol | 133.24 g/mol | , Calculated |

| Appearance | Colorless liquid | Colorless liquid | |

| Odor | Fruity, apple-like | Fruity, apple-like | |

| Density | 0.819 g/mL at 25 °C | Expected to be slightly higher | |

| Melting Point | -16 °C | Expected to be very similar | |

| Boiling Point | 173 °C | Expected to be very similar | |

| Water Solubility | 0.9 g/L | Expected to be very similar | |

| Deuterium Incorporation | N/A | ≥98 atom % D |

The Kinetic Isotope Effect in Action

The most critical chemical difference between octan-2-one and this compound is their susceptibility to reactions involving C-H bond cleavage. The deuteration at the C1 and C3 positions in this compound significantly slows down reactions that involve the abstraction of a hydrogen atom from these sites, such as enzymatic metabolism.

References

- 1. Controlled synthesis of CD 2 H-ketones - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04819A [pubs.rsc.org]

- 2. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. juniperpublishers.com [juniperpublishers.com]

Methodological & Application

Application Notes and Protocols for the Use of Octan-2-one-d5 in GC-MS Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analytical chemistry, particularly in the analysis of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS), the use of internal standards is paramount for achieving accurate and reproducible results.[1] Stable isotope-labeled internal standards, such as Octan-2-one-d5, are considered the gold standard for these applications.[1] This document provides detailed application notes and protocols for the effective utilization of this compound as an internal standard in GC-MS quantitative analysis.

This compound is the deuterated form of 2-octanone, a naturally occurring ketone found in various matrices, including fruits, fungi, and as a metabolic byproduct.[2][3][4] Due to its chemical similarity to the analyte of interest (native 2-octanone) and other volatile ketones, this compound co-elutes during chromatographic separation and exhibits similar ionization behavior in the mass spectrometer. However, its increased mass allows for clear differentiation from the non-labeled analyte, enabling precise quantification by correcting for variations in sample preparation, injection volume, and instrument response.

Principle of Isotope Dilution Mass Spectrometry

The methodology described herein is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the isotopically labeled internal standard (this compound) is added to the sample at the earliest stage of preparation. The ratio of the peak area of the native analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the sample. This ratio remains constant even if sample is lost during preparation or if the injection volume varies, leading to highly accurate and precise measurements.

Applications

This compound is an ideal internal standard for the quantitative analysis of:

-

2-Octanone: In food and beverage products for flavor and aroma profiling, such as in fruits like kiwifruit.

-

Fungal Volatile Organic Compounds (FVOCs): For monitoring microbial growth and contamination in indoor air, building materials, and agricultural products. 2-Octanone is a known metabolite of certain fungi.

-

Other Volatile Ketones: In environmental samples, such as water and soil, for pollution monitoring.

-

Biomarker Discovery: In biological matrices like breath, urine, and plasma for clinical research and disease diagnosis.

Experimental Protocols

Protocol 1: Quantification of 2-Octanone in Fungal Cultures using Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol describes the quantitative analysis of 2-octanone produced by fungal cultures, a common application in microbiology and indoor air quality studies.

Materials:

-

Fungal culture grown on a suitable medium (e.g., Potato Dextrose Agar)

-

This compound solution (10 µg/mL in methanol)

-

2-Octanone calibration standards (0.1, 0.5, 1, 5, 10, 20 µg/mL in methanol)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly with a suitable fiber coating (e.g., 50/30 µm DVB/CAR/PDMS)

-

GC-MS system equipped with a split/splitless injector and a mass selective detector

Sample Preparation and Extraction:

-

Aseptically transfer a standardized agar plug of the fungal culture into a 20 mL headspace vial.

-

Spike the sample with a known amount of the this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution to yield a final concentration of 50 ng/vial).

-

Immediately seal the vial with a PTFE/silicone septum and cap.

-

Equilibrate the vial at a controlled temperature (e.g., 40°C) for a defined period (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

-

Expose the SPME fiber to the headspace for a fixed time (e.g., 30 minutes) under agitation to adsorb the volatile analytes.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Analysis:

-

Injector: Splitless mode, 250°C

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Oven Program: 40°C for 2 min, ramp to 150°C at 5°C/min, then to 250°C at 20°C/min, hold for 2 min

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

MSD Transfer Line: 280°C

-

Ion Source: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Quantifier ion for 2-Octanone (m/z): 58

-

Qualifier ion for 2-Octanone (m/z): 43, 71

-

Quantifier ion for this compound (m/z): 63

-

Qualifier ion for this compound (m/z): 46, 76

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards by adding a fixed amount of the this compound internal standard to varying known concentrations of 2-octanone.

-

Analyze each calibration standard using the same HS-SPME GC-MS method as the samples.

-

Construct a calibration curve by plotting the ratio of the peak area of 2-octanone to the peak area of this compound against the concentration of 2-octanone.

Data Analysis:

-

Integrate the peak areas for the quantifier ions of 2-octanone and this compound in the sample chromatograms.

-

Calculate the peak area ratio.

-

Determine the concentration of 2-octanone in the sample by interpolating the peak area ratio from the calibration curve.

Data Presentation

Table 1: GC-MS SIM Parameters for 2-Octanone and this compound

| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 2-Octanone | Analyte | 58 | 43 | 71 |

| This compound | Internal Standard | 63 | 46 | 76 |

Table 2: Example Calibration Data for 2-Octanone Quantification

| 2-Octanone Conc. (µg/mL) | Peak Area (2-Octanone) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |

| 0.1 | 15,234 | 75,123 | 0.203 |

| 0.5 | 76,543 | 75,890 | 1.008 |

| 1.0 | 153,456 | 76,112 | 2.016 |

| 5.0 | 754,321 | 75,543 | 9.985 |

| 10.0 | 1,523,456 | 75,987 | 20.048 |

| 20.0 | 3,012,345 | 75,321 | 39.991 |

Mandatory Visualizations

Caption: Experimental workflow for the quantitative analysis of 2-octanone.

Caption: Logical relationship of internal standard use in quantitative analysis.

Conclusion

This compound serves as a robust and reliable internal standard for the GC-MS quantification of 2-octanone and other structurally related volatile ketones. The use of this deuterated standard in conjunction with the principles of isotope dilution mass spectrometry allows for the mitigation of analytical errors that can be introduced during sample preparation and analysis. The protocols and data presented here provide a framework for researchers, scientists, and drug development professionals to develop and validate their own quantitative methods for a variety of applications.

References

Application Note: Preparation of Octan-2-one-d5 Standard Solutions

Audience: Researchers, scientists, and drug development professionals involved in quantitative analysis, particularly mass spectrometry-based assays.

Introduction: Octan-2-one-d5 (CAS No. 17827-52-0) is the deuterated form of Octan-2-one (CAS No. 111-13-7), a volatile organic compound found in various natural sources and used as a flavoring agent and industrial solvent.[1][2] Due to its isotopic labeling, this compound serves as an ideal internal standard for quantitative analysis of its non-labeled counterpart in complex matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Its physical and chemical properties are nearly identical to Octan-2-one, but its increased mass allows for clear differentiation in mass spectra, ensuring accurate and precise quantification.

This document provides a detailed protocol for the preparation of stock and working standard solutions of this compound.

Physicochemical Properties:

-

Molecular Formula: C₈H₁₁D₅O

-

Molecular Weight: 133.24 g/mol [3]

-

Solubility: Barely soluble in water, but soluble in organic solvents such as alcohols (methanol, ethanol) and ether.

-

Boiling Point: ~173-175 °C (for non-deuterated form)

-

Density: ~0.817 g/cm³ (for non-deuterated form)

Experimental Protocol

Materials and Reagents

-

This compound (≥98% purity)

-

HPLC-grade or GC-grade Methanol (Solvent)

-

Calibrated Analytical Balance (4-decimal place readability)

-

Class A Volumetric Flasks (e.g., 10 mL, 25 mL, 50 mL)

-

Calibrated Micropipettes and sterile tips

-

Amber glass vials with PTFE-lined caps for storage

-

Beakers and spatulas

-

Vortex mixer

Safety Precautions

-

Octan-2-one is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area, preferably within a chemical fume hood.

-

It is harmful in contact with skin and causes serious eye irritation. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).

-

Handle the neat compound and concentrated solutions in a fume hood to avoid inhalation of vapors.

-

Store the compound and prepared solutions in tightly sealed containers in a cool, dry, and well-ventilated place away from ignition sources.

Preparation of Stock Standard Solution (1000 µg/mL)

This protocol describes the preparation of a 10 mL stock solution at a concentration of 1000 µg/mL (1 mg/mL).

-

Tare Balance: Place a clean, dry weighing boat or beaker on the analytical balance and tare it.

-

Weigh Compound: Carefully weigh approximately 10 mg of this compound neat standard. Record the exact weight.

-

Transfer: Quantitatively transfer the weighed compound into a 10 mL Class A volumetric flask. Use a small amount of methanol to rinse the weighing boat/beaker and ensure all the compound is transferred into the flask.

-

Dissolve: Add approximately 5-7 mL of methanol to the volumetric flask. Gently swirl the flask or use a vortex mixer until the compound is fully dissolved.

-

Bring to Volume: Once dissolved, carefully add methanol to the flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenize: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

-

Calculate Exact Concentration: Use the actual weight to calculate the precise concentration of the stock solution.

-

Formula: Exact Concentration (µg/mL) = (Mass of Compound (mg) / Volume of Flask (mL)) * 1000

-

-

Transfer and Label: Transfer the stock solution to a pre-labeled amber glass vial. The label should include the compound name, exact concentration, solvent, preparation date, and preparer's initials.

Preparation of Working Standard Solutions (Serial Dilution)

Working standards for calibration curves are prepared by serially diluting the stock solution. The table below provides an example of a dilution scheme to prepare a set of calibration standards.

Data Presentation: Serial Dilution Scheme

| Standard ID | Starting Solution | Volume of Starting Solution (µL) | Final Volume (mL) | Solvent Added | Final Concentration (µg/mL) |

| Stock | Neat Compound | 10.0 mg (weighed) | 10 | ~10 mL Methanol | 1000 |

| WS-1 | Stock Solution | 1000 | 10 | ~9 mL Methanol | 100 |

| WS-2 | WS-1 | 5000 | 10 | ~5 mL Methanol | 50.0 |

| WS-3 | WS-2 | 2000 | 10 | ~8 mL Methanol | 10.0 |

| WS-4 | WS-3 | 5000 | 10 | ~5 mL Methanol | 5.00 |

| WS-5 | WS-4 | 2000 | 10 | ~8 mL Methanol | 1.00 |

| WS-6 | WS-5 | 5000 | 10 | ~5 mL Methanol | 0.50 |

Note: The "Solvent Added" volume is approximate. Always bring the solution to the final designated volume in a volumetric flask.

Storage and Stability

-

Store all stock and working solutions in tightly sealed amber glass vials at 2-8°C to minimize evaporation and degradation from light.

-

The stability of the compound is generally good if stored under the recommended conditions. It is recommended to re-analyze the compound for chemical purity after three years or as per internal laboratory guidelines. For working solutions, it is best practice to prepare them fresh from the stock solution before each analytical run.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for preparing this compound standard solutions.

References

Application of Octan-2-one-d5 in Environmental Sample Analysis: A Detailed Guide

Introduction

Octan-2-one-d5 is a deuterated form of 2-octanone, a volatile organic compound (VOC) that can be found in the environment. Due to its isotopic labeling, this compound serves as an excellent internal standard or surrogate for the quantification of 2-octanone and other structurally similar ketones and VOCs in various environmental matrices. Its use in analytical methods, such as gas chromatography-mass spectrometry (GC/MS), allows for accurate and precise measurements by correcting for variations in sample preparation, extraction efficiency, and instrument response. This document provides detailed application notes and protocols for the use of this compound in the analysis of environmental samples.

Application Notes

The primary application of this compound is in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of VOCs. As an internal standard, it is added to a sample in a known quantity before any sample preparation or analysis steps. Because this compound is chemically almost identical to its non-deuterated analog, 2-octanone, it experiences similar losses during extraction and derivatization, and exhibits similar chromatographic behavior. However, it can be distinguished by its higher mass-to-charge ratio in a mass spectrometer. This allows for the accurate quantification of the native analyte, as the ratio of the native analyte to the labeled standard is independent of recovery.

Key Applications:

-

Water Analysis: Quantification of 2-octanone and other ketones in groundwater, surface water, and wastewater samples.

-

Soil and Sediment Analysis: Determination of VOC contamination in soil and sediment samples.

-

Air Monitoring: Use in methods for trapping and analyzing airborne VOCs.

Quantitative Data Summary

The following tables summarize representative quantitative data for the use of this compound as an internal standard in the analysis of 2-octanone in water and soil samples. These values are typical for methods like U.S. EPA Method 8260 or similar purge and trap or headspace GC/MS methods.

Table 1: Representative Calibration Data for 2-Octanone with this compound Internal Standard

| Calibration Level | 2-Octanone Concentration (µg/L) | This compound Concentration (µg/L) | Response Factor (RF) | % Relative Standard Deviation (%RSD) |

| 1 | 1.0 | 20 | 0.051 | 12.5 |

| 2 | 5.0 | 20 | 0.055 | |

| 3 | 10.0 | 20 | 0.058 | |

| 4 | 20.0 | 20 | 0.060 | |

| 5 | 50.0 | 20 | 0.062 | |

| 6 | 100.0 | 20 | 0.065 |

Table 2: Representative Quality Control Data

| Quality Control Sample | Analyte | Spiked Concentration (µg/L) | Measured Concentration (µg/L) | Recovery (%) | Relative Percent Difference (RPD) |

| Method Blank | 2-Octanone | Not Applicable | < 0.5 | Not Applicable | Not Applicable |

| Laboratory Control Sample | 2-Octanone | 20 | 18.8 | 94 | Not Applicable |

| Matrix Spike | 2-Octanone | 20 | 17.2 | 86 | 5.8 |

| Matrix Spike Duplicate | 2-Octanone | 20 | 18.2 | 91 |

Experimental Protocols

Below are detailed protocols for the analysis of 2-octanone in water and soil samples using this compound as an internal standard.

Protocol 1: Analysis of 2-Octanone in Water by Purge and Trap GC/MS

1. Sample Preparation: a. Collect water samples in 40 mL VOA vials with a Teflon-lined septum cap. Ensure no headspace is present. b. If required, preserve the sample by adding hydrochloric acid to a pH < 2. c. Store samples at 4°C until analysis.

2. Internal Standard Spiking: a. Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL. b. Spike a known volume (e.g., 5 µL) of the internal standard stock solution into a 5 mL aliquot of the water sample just before analysis. This results in a final internal standard concentration of 20 µg/L.

3. Purge and Trap Analysis: a. Use an automated purge and trap system connected to a GC/MS. b. Purge the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes. c. The purged VOCs are trapped on a suitable sorbent trap (e.g., Tenax). d. After purging, the trap is heated to desorb the analytes onto the GC column.

4. GC/MS Conditions:

- GC Column: 30 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent.

- Oven Program: 35°C for 5 min, ramp to 180°C at 10°C/min, hold for 5 min.

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- MS Interface Temperature: 280°C.

- MS Source Temperature: 230°C.

- MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350.

- Quantification Ions: 2-Octanone (m/z 43, 58, 71), this compound (m/z 46, 63, 76).

Protocol 2: Analysis of 2-Octanone in Soil by Headspace GC/MS

1. Sample Preparation: a. Collect soil samples in appropriate containers and store at 4°C. b. Weigh 5 g of the soil sample into a 20 mL headspace vial. c. Add 5 mL of reagent-grade water to the vial.

2. Internal Standard Spiking: a. Prepare a stock solution of this compound in methanol at a concentration of 100 µg/g. b. Spike a known amount (e.g., 5 µL) of the internal standard stock solution into the headspace vial containing the soil and water slurry.

3. Headspace Analysis: a. Place the vial in the headspace autosampler. b. Equilibrate the vial at 80°C for 15 minutes. c. Inject 1 mL of the headspace gas into the GC/MS.

4. GC/MS Conditions:

- Use the same GC/MS conditions as described in Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.

Caption: Experimental workflow for the analysis of 2-octanone using this compound.

Caption: Logical relationship of internal standard-based quantification.

Application Notes and Protocols for Octan-2-one-d5 in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying metabolic fluxes. Deuterium-labeled compounds, such as Octan-2-one-d5, offer a valuable tool for these studies. While less common than 13C or 15N labels for flux analysis, deuterated ketones can provide unique insights into specific metabolic routes, particularly those involving ketone body metabolism and fatty acid oxidation. Furthermore, deuterated compounds are the gold standard for use as internal standards in quantitative mass spectrometry-based metabolomics, ensuring accuracy and precision in metabolite quantification.[1][2]

This document provides detailed application notes and protocols for the hypothetical use of this compound as a metabolic tracer for flux analysis and as an internal standard for quantitative metabolomics.

Application 1: this compound as a Tracer for Metabolic Flux Analysis

Octan-2-one, a medium-chain ketone, can be metabolized by cells and tissues. Its metabolic fate is primarily linked to pathways of energy production and biosynthesis.[3][4] When introduced into a biological system, this compound can be enzymatically processed, and the deuterium label can be traced into downstream metabolites. This allows for the qualitative and quantitative assessment of the flux through these pathways.

Potential Metabolic Pathways for this compound

The primary metabolic fate of ketones involves their conversion to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidation and energy production.[3] Additionally, the acetyl-CoA derived from ketone metabolism can be utilized in anabolic pathways such as de novo lipogenesis for the synthesis of fatty acids and cholesterol.

A simplified diagram of the potential metabolic fate of Octan-2-one is presented below:

Experimental Protocol: Stable Isotope Tracing with this compound in Cell Culture

This protocol outlines the steps for a stable isotope tracing experiment using this compound in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Cell culture medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (dFBS) to minimize background from unlabeled metabolites

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (LC-MS grade), ice-cold (-80°C)

-

Cell scrapers

-

Microcentrifuge tubes

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 70-80% confluency at the time of harvest.

-

Tracer Introduction:

-

Prepare the labeling medium by supplementing the cell culture medium with a defined concentration of this compound (e.g., 100 µM - 1 mM, to be optimized for the specific cell line and experimental goals).

-

Aspirate the existing medium from the cells and wash once with pre-warmed PBS.

-

Add the pre-warmed labeling medium to the cells.

-

-

Time-Course Incubation: Incubate the cells with the labeling medium for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

-

Metabolite Quenching and Extraction:

-

At each time point, rapidly aspirate the labeling medium.

-

Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

-

Add 1 mL of ice-cold (-80°C) 80% methanol to each well to quench metabolic activity and extract intracellular metabolites.

-

Place the plates on dry ice for 10 minutes.

-

Scrape the cells in the cold methanol and transfer the cell lysate to pre-chilled microcentrifuge tubes.

-

-

Sample Preparation for LC-MS:

-

Centrifuge the cell lysates at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to new microcentrifuge tubes.

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

-

-

LC-MS Analysis:

-

Analyze the samples using a high-resolution LC-MS system to detect and quantify the mass isotopologues of downstream metabolites.

-

Monitor for the incorporation of deuterium into key metabolites of the TCA cycle (e.g., citrate, succinate, malate) and fatty acid synthesis (e.g., palmitate).

-

Data Presentation: Hypothetical Quantitative Data

The following tables illustrate how quantitative data from a hypothetical this compound tracing experiment could be presented.

Table 1: Isotopic Enrichment of TCA Cycle Intermediates

| Metabolite | Time (hours) | M+1 Enrichment (%) | M+2 Enrichment (%) | M+3 Enrichment (%) |

| Citrate | 1 | 2.5 ± 0.3 | 0.8 ± 0.1 | 0.2 ± 0.05 |

| 4 | 8.1 ± 0.9 | 3.2 ± 0.4 | 1.1 ± 0.2 | |

| 8 | 15.6 ± 1.8 | 7.5 ± 0.9 | 3.0 ± 0.4 | |

| 24 | 25.3 ± 2.9 | 15.2 ± 1.7 | 7.8 ± 0.9 | |

| Succinate | 1 | 1.8 ± 0.2 | 0.5 ± 0.1 | 0.1 ± 0.02 |

| 4 | 6.5 ± 0.7 | 2.1 ± 0.3 | 0.8 ± 0.1 | |

| 8 | 12.9 ± 1.5 | 5.8 ± 0.7 | 2.2 ± 0.3 | |

| 24 | 21.7 ± 2.5 | 11.9 ± 1.4 | 5.9 ± 0.7 |

Table 2: Fractional Contribution of this compound to Acetyl-CoA Pool

| Time (hours) | Fractional Contribution (%) |

| 1 | 5.2 ± 0.6 |

| 4 | 15.8 ± 1.8 |

| 8 | 28.4 ± 3.2 |

| 24 | 45.1 ± 5.1 |

Application 2: this compound as an Internal Standard for Quantitative Metabolomics

Deuterated compounds are ideal internal standards for mass spectrometry-based quantification because they have nearly identical chemical and physical properties to their unlabeled counterparts, but are distinguishable by their mass. This allows for the correction of variability during sample preparation, injection, and ionization.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for using a deuterated internal standard in a quantitative metabolomics experiment.

Protocol for Quantification of Octan-2-one in Biological Samples

This protocol describes the use of this compound as an internal standard to quantify endogenous Octan-2-one in plasma samples.

Materials:

-

Plasma samples

-

Octan-2-one (for calibration standards)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Microcentrifuge tubes

-

LC-MS system

Procedure:

-

Preparation of Standards and Solutions:

-

Prepare a stock solution of Octan-2-one in methanol.

-

Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

-

Prepare a working solution of the internal standard, this compound, in methanol (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution to each tube.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

-

Centrifugation and Supernatant Transfer:

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

-

Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both Octan-2-one and this compound.

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte (Octan-2-one) and the internal standard (this compound).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Octan-2-one in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Data Presentation: Illustrative Calibration Curve Data

Table 3: Calibration Curve Data for Octan-2-one Quantification

| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 155,300 | 0.0098 |

| 5 | 7,850 | 154,900 | 0.0507 |

| 10 | 15,900 | 156,100 | 0.1019 |

| 50 | 80,100 | 155,500 | 0.5151 |

| 100 | 162,300 | 156,800 | 1.0351 |

| 500 | 815,400 | 155,900 | 5.2303 |

Conclusion

This compound is a versatile tool for metabolic research. While its direct use as a tracer for metabolic flux analysis is a novel application that requires further validation, the principles of stable isotope tracing provide a strong framework for its implementation. As an internal standard for quantitative metabolomics, its utility is well-established, enabling accurate and precise measurement of its unlabeled counterpart in complex biological matrices. The protocols and data presentation formats provided here serve as a comprehensive guide for researchers interested in incorporating deuterated ketones into their metabolic studies.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. Ketone body metabolism and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multi-dimensional roles of ketone bodies in fuel metabolism, signaling, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 2-Octanone in Food Matrices using Isotope Dilution Mass Spectrometry with Octan-2-one-d5

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and highly sensitive method for the quantitative analysis of 2-octanone in complex food matrices utilizing isotope dilution mass spectrometry (IDMS). 2-Octanone is a naturally occurring ketone found in a variety of foods and is also used as a flavoring and fragrance agent.[1][2] Accurate quantification of this volatile compound is crucial for quality control in the food and beverage industry and for its potential role as a biomarker in metabolic research.[3] This protocol employs Octan-2-one-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and instrumental analysis. The methodology is based on gas chromatography-mass spectrometry (GC-MS), a widely used technique for the analysis of volatile and semi-volatile compounds.[4]

Introduction